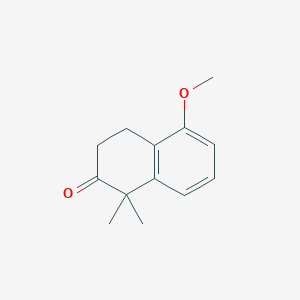
5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused pair of benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with naphthalene derivatives.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Catalysts and specific reaction conditions (temperature, pressure) are often employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups.
科学研究应用
Chemistry
The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Medicine
Research may explore its potential as a pharmaceutical agent, particularly if it exhibits biological activity.
Industry
Applications in materials science, such as the development of polymers or other advanced materials.
作用机制
The mechanism by which 5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways.
相似化合物的比较
Similar Compounds
1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group.
5-methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the dimethyl groups.
Uniqueness
The presence of both methoxy and dimethyl groups in 5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one may confer unique chemical properties, such as increased stability or reactivity, compared to its analogs.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C13H16O2/c1-13(2)10-5-4-6-11(15-3)9(10)7-8-12(13)14/h4-6H,7-8H2,1-3H3 |
InChI 键 |
VDGWMKBFTCXGMK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)CCC2=C1C=CC=C2OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




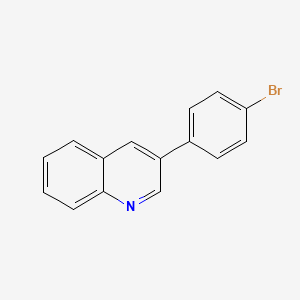
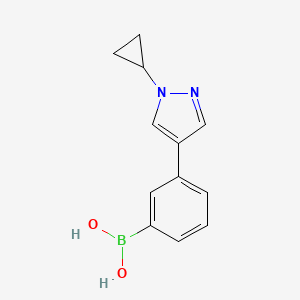
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B13677052.png)
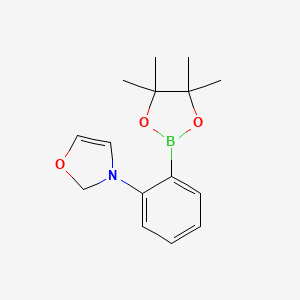
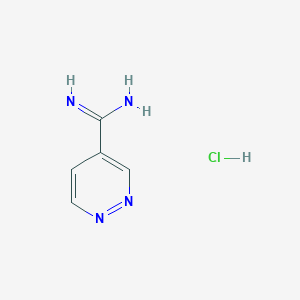
![Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13677074.png)
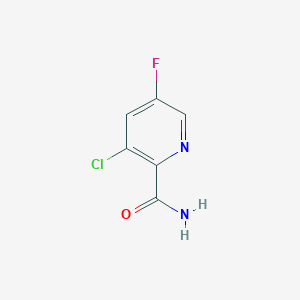
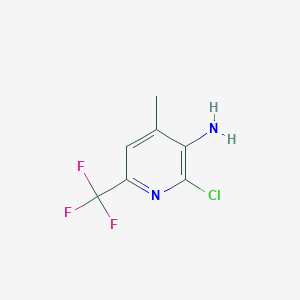
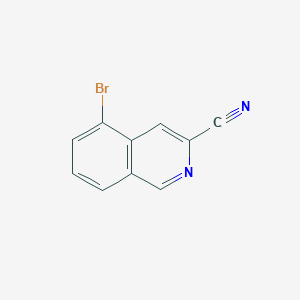

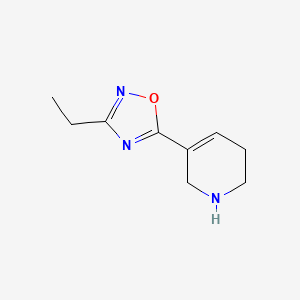
![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)
